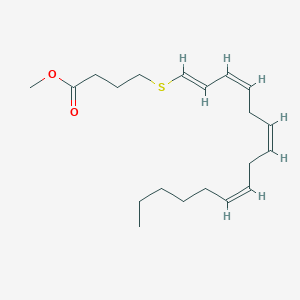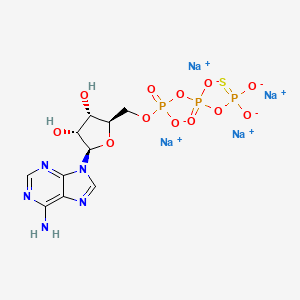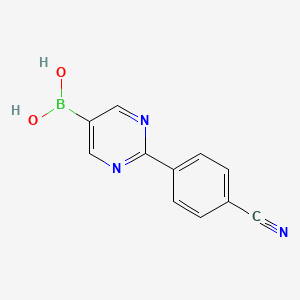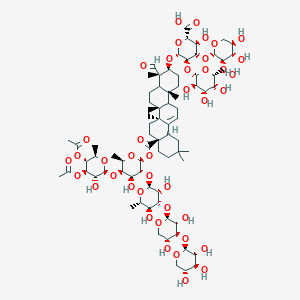
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester is an organic compound with the molecular formula C20H34O2S. This compound is characterized by a long hydrocarbon chain with multiple double bonds and a sulfanyl group attached to a butyric acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester typically involves multiple steps, including the formation of the hydrocarbon chain, introduction of double bonds, and attachment of the sulfanyl and ester groups. One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like thiols or amines for substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfanyl derivatives.
Scientific Research Applications
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The double bonds in the hydrocarbon chain can participate in redox reactions, affecting cellular processes. Additionally, the ester group can be hydrolyzed to release butyric acid, which has known biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-pentadeca-1,3,6,9-tetraenylsulfanylbutanoate
- Methyl 4-[(1E,3Z,6Z)-1,3,6-pentadecatrien-1-ylsulfanyl]butanoate
Uniqueness
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester is unique due to its specific combination of a long hydrocarbon chain with multiple double bonds, a sulfanyl group, and a butyric acid methyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H32O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
methyl 4-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]sulfanylbutanoate |
InChI |
InChI=1S/C20H32O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-19-16-17-20(21)22-2/h7-8,10-11,13-15,18H,3-6,9,12,16-17,19H2,1-2H3/b8-7-,11-10-,14-13-,18-15+ |
InChI Key |
BJKGFAXUOWQOOJ-XMJAAHAFSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\SCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CSCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)

![1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089440.png)


![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)

![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14089490.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
